molecular formula C12H18ClNO2 B3077753 [(2H-1,3-benzodioxol-5-yl)methyl](butan-2-yl)amine hydrochloride CAS No. 1049678-13-8

[(2H-1,3-benzodioxol-5-yl)methyl](butan-2-yl)amine hydrochloride

Cat. No.: B3077753
CAS No.: 1049678-13-8
M. Wt: 243.73 g/mol
InChI Key: DYKGAQXSXXURHO-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-5-yl)methylamine hydrochloride is a substituted phenethylamine derivative characterized by a benzodioxol moiety attached to a methylamine group, with a branched butan-2-yl substituent on the nitrogen atom. The benzodioxol group (a fused 1,3-dioxole and benzene ring) is a common pharmacophore in psychoactive compounds, contributing to receptor binding and metabolic stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11;/h4-6,9,13H,3,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKGAQXSXXURHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049678-13-8
Record name 1,3-Benzodioxole-5-methanamine, N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049678-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride typically involves the reaction of a benzodioxole derivative with an appropriate amine under controlled conditions. One common method includes the use of catalytic hydrogenation to reduce the nitro group of a precursor compound, followed by amination to introduce the butan-2-yl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Alkylation and Amine Functionalization

The secondary amine group in (2H-1,3-benzodioxol-5-yl)methylamine participates in alkylation and acylation reactions. For example:

  • Methylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields the tertiary amine derivative.

  • Acylation : Reacting with acetyl chloride produces the corresponding acetamide.

Key Reaction Conditions :

Reaction TypeReagents/ConditionsProductYield
AlkylationCH₃I, K₂CO₃, DMF, 60°CTertiary amine78%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTAcetamide85%

Hydrolysis and Degradation Pathways

The benzodioxole ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, H₂O, reflux): Cleavage of the methylenedioxy group generates a catechol derivative and releases formaldehyde.

  • Basic Hydrolysis (NaOH, EtOH, 80°C): Similar degradation occurs but with slower kinetics.

Stability Data :

ConditionDegradation Rate (t₁/₂)Major Product
pH 1.02.4 hoursCatechol derivative
pH 13.08.1 hoursCatechol derivative

Oxidation Reactions

The aliphatic chain attached to the amine is susceptible to oxidation:

  • KMnO₄ in H₂SO₄ : Oxidizes the butan-2-yl group to a ketone.

  • H₂O₂/Fe²⁺ (Fenton’s reagent) : Generates hydroxylated byproducts via radical intermediates.

Oxidation Outcomes :

Oxidizing AgentProductSelectivity
KMnO₄/H₂SO₄Ketone>90%
H₂O₂/Fe²⁺Hydroxylated derivatives60–70%

Enantiomer Resolution

The chiral center in the butan-2-yl group allows for enantiomeric separation:

  • Chiral Tartaric Acid : Forms diastereomeric salts, enabling resolution via crystallization .

  • HPLC with Chiral Columns : Achieves >99% enantiomeric excess using cellulose-based stationary phases .

Resolution Efficiency :

MethodTime (hours)Purity (ee%)
Tartaric acid2498%
Chiral HPLC1.599.5%

Comparative Reactivity with Analogues

The benzodioxole moiety and amine side chain confer distinct reactivity compared to structurally similar compounds:

CompoundKey ReactionOutcome
Butylone hydrochloride (1-(benzodioxol-5-yl)-2-(methylamino)butan-1-one HCl)Reductive aminationLower yield due to steric hindrance
3,4-Methylenedioxyamphetamine (MDA) Oxidative dimerizationForms quinone derivatives
N-Allyl-N-piperonyl amine Alkene metathesisForms cyclized products

Mechanistic Insights

  • Amine Reactivity : The hydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., with NaOH) for nucleophilic reactions .

  • Benzodioxole Stability : Resonance stabilization of the dioxole ring slows electrophilic substitution compared to simple benzene derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is used as an intermediate in the synthesis of complex organic molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to other bioactive molecules makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The benzodioxole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Industry

In the industrial sector, (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Methylenedioxyphenethylamine Hydrochloride

  • Structure : 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine hydrochloride.
  • Key Differences : Lacks the butan-2-yl group; instead, the amine is attached to a simple ethyl chain.
  • Properties: Simpler structure with lower molecular weight (MW: 215.67 g/mol vs. target compound’s estimated MW: 257.76 g/mol). Known as a phenethylamine derivative with stimulant effects, though less potent than MDMA due to the absence of α-methyl and N-alkyl substituents .
  • Synthesis : Prepared via reductive amination of 3,4-methylenedioxyphenylacetone, as described in .

MDMA Hydrochloride (1-(2H-1,3-Benzodioxol-5-yl)propan-2-ylamine)

  • Structure : Features a propane backbone with an α-methyl group and N-methyl substitution.
  • Key Differences : Shorter chain (propane vs. butane) and methyl vs. butan-2-yl substituent on the amine.
  • Properties :
    • MW: 229.7 g/mol (hydrochloride).
    • Psychoactive effects attributed to serotonin and dopamine reuptake inhibition, enhanced by the α-methyl group’s metabolic stability .
    • The butan-2-yl group in the target compound may reduce CNS penetration due to increased lipophilicity and steric hindrance .

Compound 5c.HCl (2-(H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]ethan-1-amine Hydrochloride)

  • Structure : Ethylamine backbone with a 4-chlorobenzyl group on the amine.
  • Key Differences : Bulky 4-chlorophenyl substituent replaces the butan-2-yl group.
  • Properties :
    • MW: 352.25 g/mol.
    • The chlorophenyl group may enhance receptor affinity but reduce solubility compared to aliphatic substituents .

UWA-101 (2-(2H-1,3-Benzodioxol-5-yl)-1-cyclopropylethylamine)

  • Structure : Cyclopropylethyl chain and N-methyl substitution.
  • the flexible butan-2-yl group.
  • Properties: MW: 247.3 g/mol (free base).

2-(Methylamino)butane Hydrochloride

  • Structure : Butan-2-ylmethylamine hydrochloride (lacks benzodioxol).
  • Key Differences : Absence of the benzodioxol moiety eliminates aromatic interactions critical for CNS activity.
  • Properties :
    • MW: 139.63 g/mol.
    • Used as a synthetic intermediate; minimal psychoactivity reported .

Biological Activity

(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C15H23NO2C_{15}H_{23}NO_2, with a molecular weight of approximately 249.35 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities.

1. Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, compounds similar to (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. A study reported IC50 values of 0.85 µM and 0.68 µM for related compounds against α-amylase, indicating strong inhibitory effects .

2. Anticancer Activity

Research has also indicated that benzodioxole derivatives exhibit anticancer properties. In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation with IC50 values ranging from 26 to 65 µM across various cancer cell lines . The selectivity of these compounds towards cancer cells over normal cells suggests a favorable safety profile.

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Studies suggest that benzodioxole derivatives can modulate neurotransmitter levels and exhibit antioxidant activities, which are beneficial in neurodegenerative conditions.

The biological activity of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with a benzodioxole structure can inhibit key enzymes involved in metabolic pathways, such as α-amylase.
  • Receptor Modulation : These compounds may interact with various receptors in the body, influencing signaling pathways related to cancer cell growth and apoptosis.

Case Studies

Case Study 1: Antidiabetic Efficacy
In an experimental model using streptozotocin-induced diabetic mice, a related compound demonstrated a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This indicates potential therapeutic benefits for managing diabetes.

Case Study 2: Anticancer Potential
A series of benzodioxole derivatives were tested against multiple cancer cell lines, revealing significant cytotoxicity while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Notes
AntidiabeticBenzodioxole derivative (IIc)0.68Strong α-amylase inhibition
AnticancerBenzodioxole derivatives26 - 65Effective against cancer cells
NeuroprotectiveBenzodioxole analogsNot specifiedPotential antioxidant effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via reductive amination or alkylation of the benzodioxolylmethyl precursor with 2-butylamine. For hydrochloride salt formation, the free base is treated with HCl gas or concentrated HCl in a solvent like ethanol or diethyl ether. Reaction optimization involves adjusting pH (acidic conditions favor salt formation), temperature (room temperature to 60°C), and stoichiometry (1:1 molar ratio of free base to HCl). Purity is enhanced via recrystallization from ethanol/water mixtures .
  • Key Data :

ParameterOptimal Range
Temperature20–60°C
SolventEthanol/water
Reaction Time2–6 hours

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, the benzodioxole protons resonate at δ 6.6–7.0 ppm, while the butylamine chain shows signals at δ 1.2–2.8 ppm .
  • X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles. Programs like WinGX and ORTEP visualize anisotropic displacement parameters .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 266.12) .

Q. Why is the hydrochloride salt preferred over the free base in experimental settings?

  • Methodology : Hydrochloride salts improve stability and solubility. The protonated amine resists oxidation and degradation, extending shelf life. For example, free bases of benzodioxole derivatives degrade within weeks, while hydrochlorides remain stable for years under inert storage .

Advanced Research Questions

Q. What challenges arise in purity analysis, and how are trace impurities quantified?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Mobile phases (e.g., acetonitrile/0.1% TFA) resolve polar byproducts like unreacted benzodioxole precursors .
  • LC-MS : Identifies impurities via mass fragmentation (e.g., dimerization products at m/z > 500).
    • Critical Parameter : Column temperature (25–40°C) and gradient elution (5–95% acetonitrile in 20 minutes) optimize resolution .

Q. How are reaction mechanisms probed for reductive amination steps in the synthesis?

  • Methodology :

  • Kinetic Studies : Monitoring intermediates via 1H^1H-NMR time-course experiments reveals rate-limiting steps (e.g., imine formation vs. reduction).
  • Computational Modeling : DFT calculations (using Gaussian) predict transition states and activation energies for amine-alkylation steps .

Q. What crystallographic challenges occur during structure determination, and how are they resolved?

  • Methodology :

  • Disorder Modeling : SHELXL refines disordered solvent or counterion positions using PART instructions.
  • Twinning : TWIN laws in SHELX handle pseudo-merohedral twinning common in benzodioxole derivatives .
    • Example : A 2024 study resolved a 0.8 Å resolution structure with R1_1 = 3.2% using SHELXL-2023 .

Q. How is the compound’s structure-activity relationship (SAR) explored for biological targets?

  • Methodology :

  • Docking Studies : AutoDock Vina screens binding affinities to serotonin receptors (e.g., 5-HT2A_{2A}), leveraging the benzodioxole moiety’s π-π interactions .
  • In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) quantify IC50_{50} values .

Q. How are contradictory spectral or crystallographic data reconciled?

  • Methodology : Cross-validation using multiple techniques:

  • NMR vs. X-ray : Discrepancies in proton assignments are resolved via NOESY (for spatial proximity) and HETCOR (for 1H^1H-13C^{13}C correlations) .
  • PLATON Checks : Validates crystallographic data for missed symmetry or voids .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2H-1,3-benzodioxol-5-yl)methyl](butan-2-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2H-1,3-benzodioxol-5-yl)methyl](butan-2-yl)amine hydrochloride

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